
tert-Butyl cyclopropyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate is a complex organic compound that features a tert-butyl group, a cyclopropyl group, and a boronate ester moiety
Vorbereitungsmethoden
The synthesis of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the boronate ester: This step involves the reaction of 4-bromo-phenol with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.
Coupling with the carbamate: The boronate ester is then coupled with tert-butyl N-cyclopropylcarbamate using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Analyse Chemischer Reaktionen
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate undergoes several types of chemical reactions:
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized materials and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronate ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to release the coupled product and regenerate the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate can be compared with other boronate esters and carbamates:
tert-Butyl N-(2-hydroxyethyl)carbamate: This compound is similar in structure but lacks the boronate ester moiety.
N-Boc-ethanolamine: This compound is another carbamate but with a different functional group arrangement.
The uniqueness of tert-Butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate lies in its combination of a boronate ester and a carbamate, making it particularly useful in Suzuki-Miyaura coupling reactions .
Eigenschaften
Molekularformel |
C22H34BNO5 |
|---|---|
Molekulargewicht |
403.3 g/mol |
IUPAC-Name |
tert-butyl N-cyclopropyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24(17-10-11-17)14-15-26-18-12-8-16(9-13-18)23-28-21(4,5)22(6,7)29-23/h8-9,12-13,17H,10-11,14-15H2,1-7H3 |
InChI-Schlüssel |
ZMVBSGDCHJGJDD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN(C3CC3)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
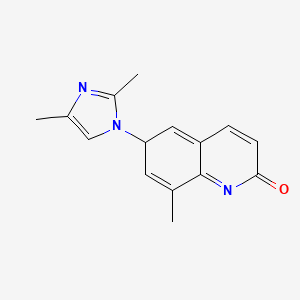
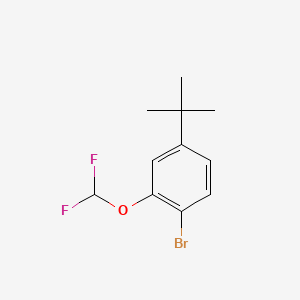

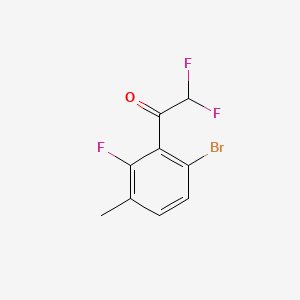

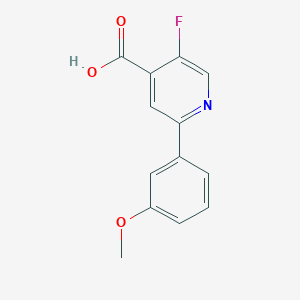
![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)
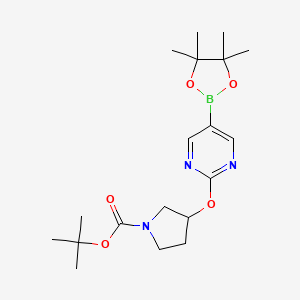
![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)

![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
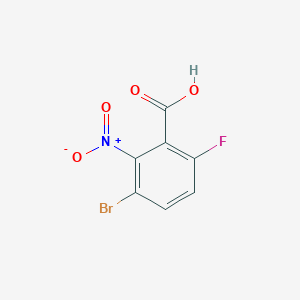
![2-[1-Cyclopropylsulfonyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile](/img/structure/B14769048.png)
